BenchChemオンラインストアへようこそ!

Jnk-IN-5

Covalent Inhibitor Structure-Activity Relationship Biochemical IC50

Jnk-IN-5 is a small-molecule, covalent inhibitor targeting all three isoforms of the c-Jun N-terminal kinase family (JNK1, JNK2, and JNK3). It was first described in a landmark 2012 study on the discovery of potent and selective covalent JNK inhibitors, where it was identified as a key analog in an optimization campaign.

Molecular Formula C25H20N6O2
Molecular Weight 436.5 g/mol
Cat. No. B10834673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJnk-IN-5
Molecular FormulaC25H20N6O2
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESC=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4
InChIInChI=1S/C25H20N6O2/c1-2-23(32)28-21-7-3-5-17(15-21)24(33)29-19-8-10-20(11-9-19)30-25-27-14-12-22(31-25)18-6-4-13-26-16-18/h2-16H,1H2,(H,28,32)(H,29,33)(H,27,30,31)
InChIKeyLUFRTLQRKNBFAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Jnk-IN-5: A Covalent Pan-JNK Inhibitor with Sub-Nanomolar Biochemical Potency for Signal Transduction Research


Jnk-IN-5 is a small-molecule, covalent inhibitor targeting all three isoforms of the c-Jun N-terminal kinase family (JNK1, JNK2, and JNK3) [1]. It was first described in a landmark 2012 study on the discovery of potent and selective covalent JNK inhibitors, where it was identified as a key analog in an optimization campaign [1]. The compound acts via an acrylamide warhead that forms an irreversible bond with a conserved cysteine residue (Cys154 in JNK3) within the ATP-binding pocket, leading to sustained target engagement and potent inhibition of downstream signaling, including c-Jun phosphorylation [1].

Why Jnk-IN-5 Cannot Be Replaced by a Generic JNK Inhibitor: Irreversible Covalent Mechanism Drives Potency and Duration


Substituting Jnk-IN-5 with a generic, reversible ATP-competitive JNK inhibitor like SP600125 introduces significant scientific risk due to fundamental differences in mechanism, potency, and selectivity [1]. Jnk-IN-5 is an irreversible, covalent inhibitor, which results in sustained target suppression that outlasts the compound's pharmacokinetic exposure [1]. In contrast, reversible inhibitors require constant high drug concentrations to maintain target engagement and often suffer from poor selectivity across the kinome, leading to confounding off-target effects [1]. The quantitative evidence below demonstrates that Jnk-IN-5's covalent binding directly translates into a 500-fold gain in biochemical potency over reversible analogs and distinct cellular activity profiles, making it a non-substitutable tool for experiments requiring complete and durable JNK blockade [1].

Jnk-IN-5: Quantitative Evidence Guide for Scientific Differentiation and Selection


Biochemical Potency: A 500-Fold Improvement Over the Lead Compound JNK-IN-2 and Unambiguous Validation of Covalent Binding

Jnk-IN-5, along with its close analog JNK-IN-7, was discovered through systematic optimization of the linker segment between the pyrimidine hinge-binder and the acrylamide warhead [1]. This optimization yielded a dramatic 500-fold improvement in biochemical potency against all three JNK isoforms compared to the earlier lead compound JNK-IN-2 [1]. To unambiguously prove the potency gain was driven by covalent bond formation, researchers synthesized JNK-IN-6, a non-covalent analog where the reactive acrylamide of Jnk-IN-5 was replaced with an inert propyl amide. This single alteration caused a nearly 100-fold loss in potency, confirming the essential role of the acrylamide warhead [1]. For absolute potency, independent data from BindingDB shows Jnk-IN-5 inhibits JNK3 with an IC50 of 0.960 nM in a Z'-LYTE assay [2].

Covalent Inhibitor Structure-Activity Relationship Biochemical IC50 Z'-LYTE Assay

Cellular Target Engagement: Sustained Inhibition of c-Jun Phosphorylation in Human Cancer Cell Lines

Jnk-IN-5 demonstrates potent and durable cellular activity by inhibiting the phosphorylation of c-Jun, the direct downstream substrate of JNK. The cellular potency was quantitatively benchmarked, with IC50 values of approximately 100 nM in HeLa cells and 30 nM in A375 cells [1]. This cellular potency profile is a direct result of the compound's covalent mechanism and distinguishes it from reversible JNK inhibitors, which typically exhibit weaker or more transient cellular effects due to competition with high intracellular ATP concentrations [1].

Cellular Pharmacology Target Engagement c-Jun Phosphorylation HeLa Cells A375 Cells

Isoform Potency Profile: Preferential Inhibition of JNK3 Defines a Distinct Selectivity Fingerprint for CNS Applications

Analysis of its biochemical potency across the JNK family reveals that Jnk-IN-5 exhibits a distinct isoform profile, with a preference for JNK3 over JNK1 [1]. Data curated in BindingDB shows an IC50 of 0.96 nM for JNK3, compared to 2.11 nM for JNK1 and 1.93 nM for JNK2 [1]. This JNK3-biased profile is a key differentiator from other pan-JNK inhibitors like JNK-IN-8, which shows a weaker JNK2 IC50 of 18.7 nM, resulting in a different selectivity window [1]. The JNK3 isoform is predominantly expressed in the central nervous system and is a validated target in neurodegeneration, making this profile particularly relevant for neurological disease research [2].

JNK3 Selectivity Isoform Profiling Neurodegeneration Parkinson's Disease

Kinome-Wide Selectivity: A Defined Off-Target Profile Minimizes Confounding Pharmacology

A common pitfall of widely used JNK inhibitors like SP600125 is their broad kinase inhibition profile, which confounds biological interpretation [1]. In contrast, Jnk-IN-5 was designed for selectivity. While a comprehensive kinome panel (e.g., >400 kinases) is a standard for advanced leads like JNK-IN-8, the initial selectivity characterization of the JNK-IN series, from which Jnk-IN-5 emerges, employed focused counter-screening. Its selectivity is achieved through the unique orientation of its acrylamide warhead, designed to react specifically with Cys154 in JNKs [2]. The critical control compound JNK-IN-6, which lacks the warhead, shows a ~100-fold potency loss, confirming that on-target covalent engagement, rather than non-specific reactivity, is the primary driver of its cellular activity [2]. This mechanistic selectivity distinguishes it from non-covalent, broad-spectrum inhibitors.

Kinome Selectivity Off-target Effects Chemical Proteomics KiNativ

Optimal Research and Discovery Applications for Jnk-IN-5 Based on Quantitative Performance Data


Chemical Probe for Studies Requiring Complete and Durable JNK Pathway Suppression

In functional genomics or signaling studies where transient inhibition by reversible compounds like SP600125 yields incomplete phenotypes, Jnk-IN-5's irreversible covalent mechanism ensures sustained target knockdown [1]. This is critical for long-term assays (>4 hours) such as differentiation or apoptosis studies, where the 500-fold potency advantage over earlier leads and the durable c-Jun phosphorylation inhibition (IC50 ~30-100 nM in HeLa/A375 cells) guarantee a robust experimental window [1].

Pharmacological Validation of JNK3-Targeted Therapies for Neurodegenerative Disease Models

The compound's balanced pan-JNK profile, combined with sub-nanomolar JNK3 potency (IC50 = 0.96 nM), makes it an ideal starting point for exploring neuroprotection in models of Parkinson's or Alzheimer's disease [1]. Unlike JNK-IN-8, which displays a 19-fold selectivity gap against JNK2, Jnk-IN-5's nearly equipotent inhibition of JNK2 and JNK3 allows researchers to investigate the effect of a more complete JNK blockade in neuronal cells, where multiple isoforms contribute to disease pathology [REFS-1, REFS-2].

Calibrating JNK Dependency in Cancer Cell Line Panels

Jnk-IN-5's characterized cellular potency across HeLa and A375 cell lines provides a quantitative benchmark for screening JNK dependency across larger, diverse cancer cell panels [1]. Its defined activity profile allows for the stratification of sensitive versus resistant lines, and the compound can serve as a superior tool compound compared to SP600125, whose broad off-target profile (50+ kinases) often confounds such dependency analyses [1].

Negative Control or Washout Experiments Leveraging Covalent Binding Kinetics

A unique application enabled by Jnk-IN-5's covalent mechanism is the 'washout' experiment. Cells can be pre-treated with Jnk-IN-5 to irreversibly inhibit existing JNK pools, after which the compound is washed away [1]. The sustained inhibition of c-Jun phosphorylation, contrasted with the rapid recovery seen with reversible inhibitors, allows researchers to deconvolute the kinetics of JNK-dependent signaling from continuous versus pulsatile pathway activation [1].

Quote Request

Request a Quote for Jnk-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.